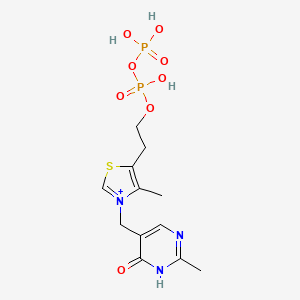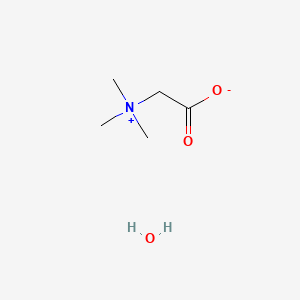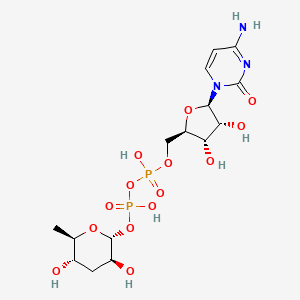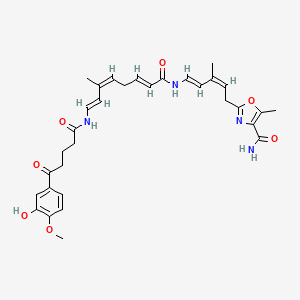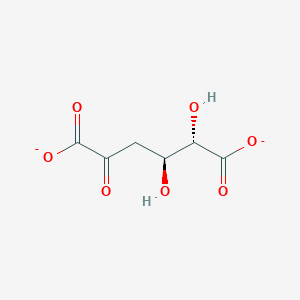
2-dehydro-3-deoxy-D-glucarate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-dehydro-3-deoxy-D-glucarate(2-) is dicarboxylate anion of 2-dehydro-3-deoxy-D-glucaric acid; major species at pH 7.3. It is a conjugate base of a 2-dehydro-3-deoxy-D-glucaric acid.
Scientific Research Applications
Metabolic Pathways and Enzyme Activities
- Metabolism in Bacteria : 2-Dehydro-3-deoxy-D-glucarate is metabolized by bacteria like Pseudomonas acidovorans and Klebsiella aerogenes, involving dehydratases that convert D-glucarate to 4-deoxy-5-oxoglucarate, and then to 2,5-dioxovalerate (Jeffcoat, Hassall, & Dagley, 1969).
- Enzymatic Evolution : Research has shown that glucarate dehydratase from Pseudomonas putida catalyzes the dehydration of D-glucarate to 3-deoxy-L-threo-2-hexulosarate, demonstrating the evolution of enzymatic activities (Palmer, Hubbard, & Gerlt, 1998).
Biocatalytic Synthesis
- One-Step Synthesis : A biocatalytic method for the one-step synthesis of 2-keto-3-deoxy-D-gluconate from D-gluconate has been developed, showcasing an efficient and resource-saving production method (Matsubara et al., 2014).
- Enzyme Crystallography and Mutagenesis Studies : Detailed studies on the crystal structures and mutagenesis of D-glucarate dehydratase enzymes provide insights into the catalytic mechanisms and structural evolution of enzymes involved in the metabolism of 2-dehydro-3-deoxy-D-glucarate (Gulick et al., 2000).
Redox Chemistry
- Oxidation Studies : Research into the redox chemistry of the CrVI/CrV-D-glucaric acid system reveals insights into the oxidative transformation of 2-dehydro-3-deoxy-D-glucarate, showing the formation of various intermediate species and final redox products (Mangiameli et al., 2014).
Industrial Applications
- Production of Glucaric Acid : Studies on the production of D-glucaric acid from myo-inositol in E. coli and the improvement of this process through metabolic engineering highlight the industrial applications of this compound (Shiue & Prather, 2013).
- Biosynthesis from Sucrose : Engineering E. coli to convert sucrose to D-glucaric acid demonstrates the potential of microbial synthesis for industrial production (Qu et al., 2018).
properties
Product Name |
2-dehydro-3-deoxy-D-glucarate(2-) |
|---|---|
Molecular Formula |
C6H6O7-2 |
Molecular Weight |
190.11 g/mol |
IUPAC Name |
(2S,3S)-2,3-dihydroxy-5-oxohexanedioate |
InChI |
InChI=1S/C6H8O7/c7-2(4(9)6(12)13)1-3(8)5(10)11/h2,4,7,9H,1H2,(H,10,11)(H,12,13)/p-2/t2-,4-/m0/s1 |
InChI Key |
QUURPCHWPQNNGL-OKKQSCSOSA-L |
Isomeric SMILES |
C([C@@H]([C@@H](C(=O)[O-])O)O)C(=O)C(=O)[O-] |
Canonical SMILES |
C(C(C(C(=O)[O-])O)O)C(=O)C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



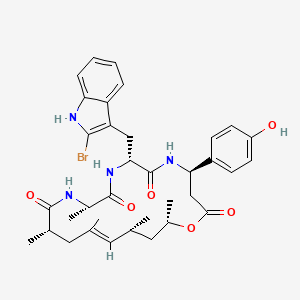

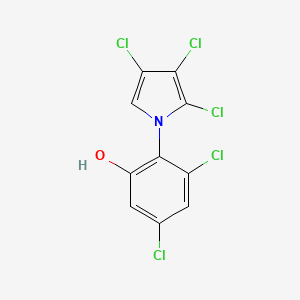
![Bis[1,6-a:5',6'-g]quinolizinium, 8-methyl-, salt with acetic acid monoanhydride with sulfuric acid](/img/structure/B1263332.png)
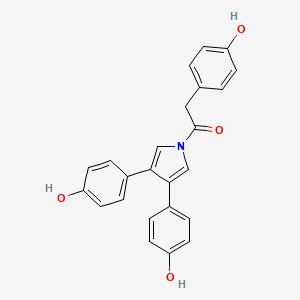
![uridine 5'-(3-{2-acetylamino-3-O-[(R)-1-carboxyethyl]-2-deoxy-D-glucopyranosyl} dihydrogen diphosphate)](/img/structure/B1263336.png)
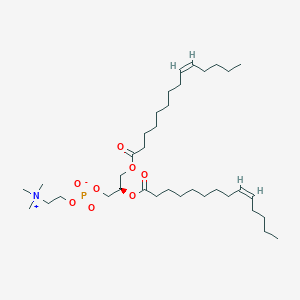
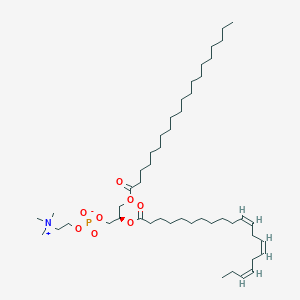
![1-(8-[3]-Ladderane-octanoyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerophosphoethanolamine](/img/structure/B1263340.png)
![2-[3-(4-Morpholinyl)propylamino]-9-xanthenone](/img/structure/B1263341.png)
